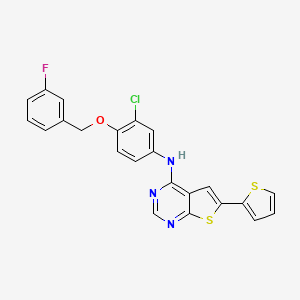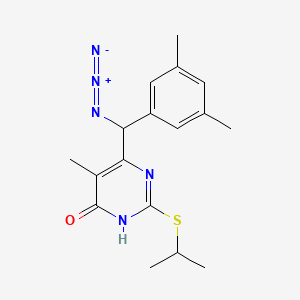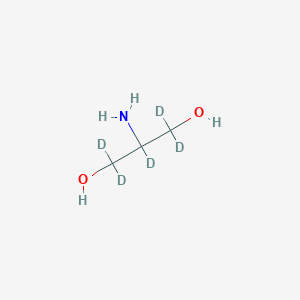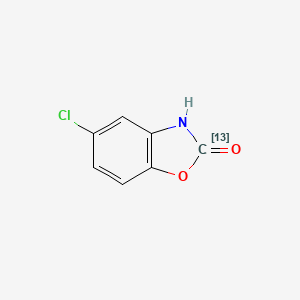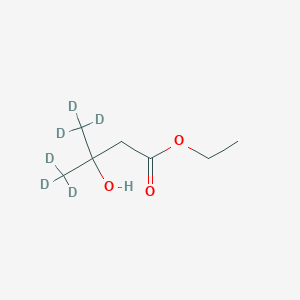
Ethyl 3-hydroxy-3-methylbutanoate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-methylbutanoate-d6 is a deuterium-labeled compound, specifically a deuterated form of Ethyl 3-hydroxy-3-methylbutanoate. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which can be useful in various analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-methylbutanoate-d6 typically involves the deuteration of Ethyl 3-hydroxy-3-methylbutanoate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-3-methylbutanoate-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 3-methyl-3-oxobutanoate.
Reduction: Formation of 3-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-methylbutanoate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-hydroxy-3-methylbutanoate-d6 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic and pharmacokinetic profiles, leading to differences in its biological activity compared to its non-deuterated counterpart. The compound can undergo various enzymatic reactions, leading to the formation of metabolites that can be studied to understand its effects .
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-3-methylbutanoate-d6 can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-methylbutanoate: The non-deuterated form of the compound.
Ethyl 3-hydroxy-3-methylbutyrate: Another ester with similar chemical properties.
3-Hydroxy-3-methylbutanoic acid: The corresponding acid form of the compound.
The uniqueness of this compound lies in the presence of deuterium atoms, which can provide valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
ethyl 4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3/i2D3,3D3 |
Clave InChI |
HKEDUIGHSRRIKD-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC(=O)OCC)(C([2H])([2H])[2H])O |
SMILES canónico |
CCOC(=O)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



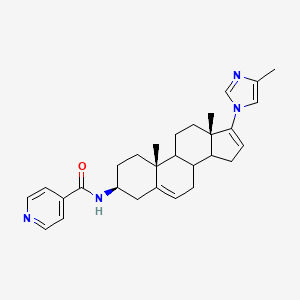
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
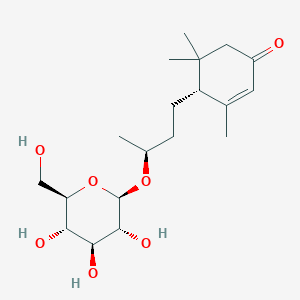
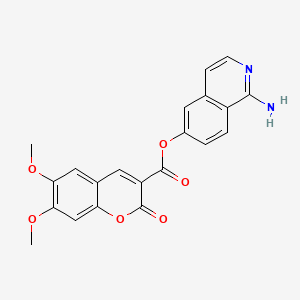


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
